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molecular formula C14H20 B8806077 4-[2-(Cyclohex-3-en-1-yl)ethenyl]cyclohex-1-ene

4-[2-(Cyclohex-3-en-1-yl)ethenyl]cyclohex-1-ene

Cat. No. B8806077
M. Wt: 188.31 g/mol
InChI Key: JLAKTYIHPZLLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04822937

Procedure details

The process of Example 18 was repeated except that the catalyst was impregnated with tetramethyltin before use and the feed was 27 g of isobutene and 9.6 g of 1,2-dicyclohex-4-enylethene. The catalyst so prepared contained 6.4% by weight SnMe4. After 30 minutes reaction the products were analysed. 13.7% of the 1,2-dicyclohex-4-enylethylene was converted affording dismutation products with the following seectivities 54% 4-isobutenylcyclohexene and 4.6% 4-vinylcylohexene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
4.6%

Identifiers

REACTION_CXSMILES
C[Sn](C)(C)C.[CH2:6]=[C:7]([CH3:9])[CH3:8].[CH:10]1([CH:16]=[CH:17][CH:18]2[CH2:23][CH:22]=[CH:21][CH2:20][CH2:19]2)[CH2:15][CH:14]=[CH:13][CH2:12][CH2:11]1>>[CH:10]1([CH:16]=[CH:17][CH:18]2[CH2:19][CH:20]=[CH:21][CH2:22][CH2:23]2)[CH2:11][CH:12]=[CH:13][CH2:14][CH2:15]1.[CH:6]([CH:14]1[CH2:13][CH2:12][CH:11]=[CH:10][CH2:15]1)=[C:7]([CH3:9])[CH3:8].[CH:16]([CH:10]1[CH2:15][CH2:14][CH:13]=[CH:12][CH2:11]1)=[CH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)(C)C
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C=C(C)C
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
C1(CCC=CC1)C=CC1CCC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](C)(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst so prepared
CUSTOM
Type
CUSTOM
Details
After 30 minutes reaction the products
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C1(CCC=CC1)C=CC1CCC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.7%
Name
Type
product
Smiles
C(=C(C)C)C1CC=CCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%
Name
Type
product
Smiles
C(=C)C1CC=CCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04822937

Procedure details

The process of Example 18 was repeated except that the catalyst was impregnated with tetramethyltin before use and the feed was 27 g of isobutene and 9.6 g of 1,2-dicyclohex-4-enylethene. The catalyst so prepared contained 6.4% by weight SnMe4. After 30 minutes reaction the products were analysed. 13.7% of the 1,2-dicyclohex-4-enylethylene was converted affording dismutation products with the following seectivities 54% 4-isobutenylcyclohexene and 4.6% 4-vinylcylohexene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
4.6%

Identifiers

REACTION_CXSMILES
C[Sn](C)(C)C.[CH2:6]=[C:7]([CH3:9])[CH3:8].[CH:10]1([CH:16]=[CH:17][CH:18]2[CH2:23][CH:22]=[CH:21][CH2:20][CH2:19]2)[CH2:15][CH:14]=[CH:13][CH2:12][CH2:11]1>>[CH:10]1([CH:16]=[CH:17][CH:18]2[CH2:19][CH:20]=[CH:21][CH2:22][CH2:23]2)[CH2:11][CH:12]=[CH:13][CH2:14][CH2:15]1.[CH:6]([CH:14]1[CH2:13][CH2:12][CH:11]=[CH:10][CH2:15]1)=[C:7]([CH3:9])[CH3:8].[CH:16]([CH:10]1[CH2:15][CH2:14][CH:13]=[CH:12][CH2:11]1)=[CH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)(C)C
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C=C(C)C
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
C1(CCC=CC1)C=CC1CCC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](C)(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst so prepared
CUSTOM
Type
CUSTOM
Details
After 30 minutes reaction the products
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C1(CCC=CC1)C=CC1CCC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.7%
Name
Type
product
Smiles
C(=C(C)C)C1CC=CCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%
Name
Type
product
Smiles
C(=C)C1CC=CCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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